molecular formula C20H29N3O5S B2558651 1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1105200-89-2

1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2558651
CAS No.: 1105200-89-2
M. Wt: 423.53
InChI Key: AINMATBTTSBOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a 2,5-dimethoxybenzenesulfonyl group and a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative.

    Attachment of the 2,5-dimethoxybenzenesulfonyl group: This step involves the sulfonylation of the piperidine-oxadiazole intermediate using 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2,5-Dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
  • 2,5-Dimethoxybenzenesulfonyl chloride

Uniqueness

1-(2,5-Dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the presence of both the 1,3,4-oxadiazole ring and the piperidine ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]-5-(2,2-dimethylpropyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S/c1-20(2,3)12-18-21-22-19(28-18)14-7-6-10-23(13-14)29(24,25)17-11-15(26-4)8-9-16(17)27-5/h8-9,11,14H,6-7,10,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINMATBTTSBOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NN=C(O1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.